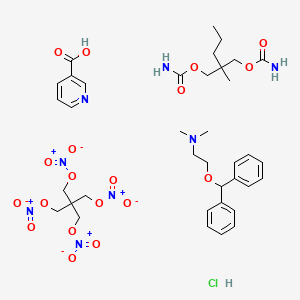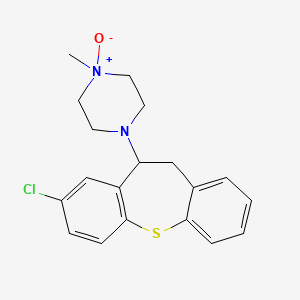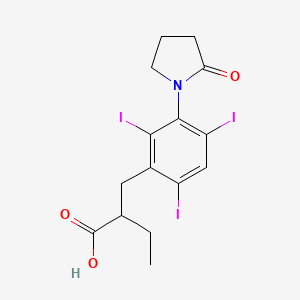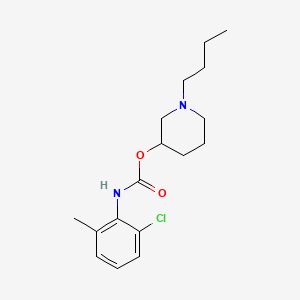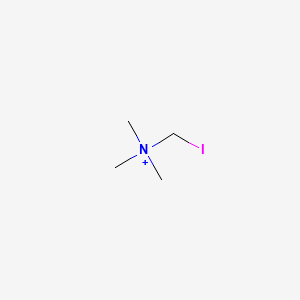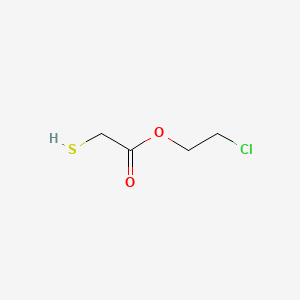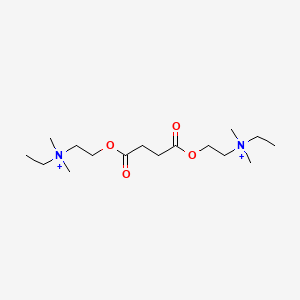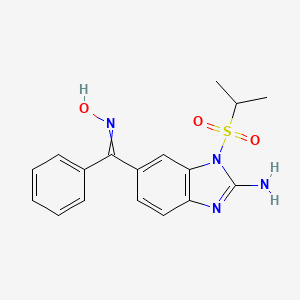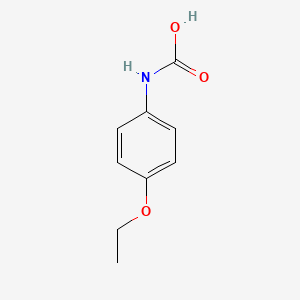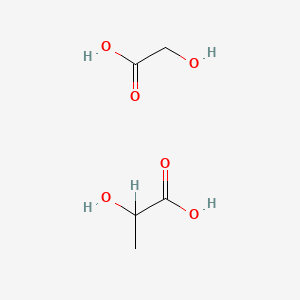
Thallium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(3+) is a monoatomic trication and a monoatomic thallium.
Aplicaciones Científicas De Investigación
Environmental Concerns and Toxicity
Thallium(3+), known for its high toxicity, has been the subject of various environmental and health studies. It's more toxic to humans than other heavy metals like mercury and cadmium. Thallium's chemical behavior resembles both heavy metals and alkali metals, contributing to its environmental persistence. It is found in natural waters mainly as the monovalent thallous cation and can be easily transferred from soils to crops, accumulating in food crops. Due to its fascinating chemistry and high toxicity, thallium and its compounds are of significant scientific and environmental concern (Peter & Viraraghavan, 2005).
Detection and Sensing Applications
Advancements in the detection of Thallium(3+) have been made using innovative methods. A DNAzyme-based biosensor for Thallium(3+) was developed, representing a novel approach in this area. This sensor was engineered into a catalytic beacon with a detection limit of 1.5 nM, below the maximum contamination limit defined by the U.S. Environmental Protection Agency (Huang, Vazin, & Liu, 2015). Additionally, G-quadruplex DNAs were tested for Tl+ detection, with one DNA showing the largest increase in fluorescence resonance energy transfer (FRET) efficiency upon Tl+ addition, leading to the development of both a FRET-based assay and a colorimetric sensor (Hoang, Huang, & Liu, 2016).
Industrial Applications and Toxicity Mitigation
In industrial contexts, thallium compounds find limited use due to their toxic nature. However, they have been utilized in medical imaging, gamma radiation detection, and as additives for glass and superconductors. The toxicity of these compounds depends on their solubility, and thallium is more toxic than other heavy metals like cadmium and mercury (Blumenthal, Sellers, & Koval, 2013). Efforts to mitigate thallium's environmental impact include the use of a synthetic mineral amendment in contaminated soils, which has shown effectiveness in reducing the content of active thallium and transforming it into a less mobile form (Liu et al., 2020).
Propiedades
Número CAS |
14627-67-9 |
|---|---|
Fórmula molecular |
Tl+3 |
Peso molecular |
204.383 g/mol |
Nombre IUPAC |
thallium(3+) |
InChI |
InChI=1S/Tl/q+3 |
Clave InChI |
XWVKTOHUMPLABF-UHFFFAOYSA-N |
SMILES |
[Tl+3] |
SMILES canónico |
[Tl+3] |
| 14627-67-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)
